molecular formula C20H23F3N4O3S B609851 PBTZ169 CAS No. 1377239-83-2

PBTZ169

Numéro de catalogue: B609851
Numéro CAS: 1377239-83-2
Poids moléculaire: 456.5 g/mol
Clé InChI: BJDZBXGJNBMCAV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La macozinone est synthétisée par un procédé en plusieurs étapes à partir de réactifs disponibles dans le commerce. La synthèse implique la formation d'un noyau benzothiazinone, suivie de l'introduction d'une fraction pipérazine. Les étapes clés comprennent :

Méthodes de production industrielle

La production industrielle de la macozinone implique la mise à l'échelle de la synthèse en laboratoire à une plus grande échelle. Cela nécessite l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Le processus comprend généralement :

  • Réaction de cyclisation à grande échelle pour former le noyau benzothiazinone.
  • Introduction efficace de la fraction pipérazine.
  • Purification à l'aide de techniques de chromatographie à l'échelle industrielle.
  • Cristallisation pour obtenir le produit final .

Analyse Des Réactions Chimiques

Metabolic Biotransformation Reactions

PBTZ169 undergoes hepatic phase I metabolism, producing active and inactive metabolites through distinct pathways:

Primary Oxidative Pathways

  • Hydroxylation : Four monohydroxylated metabolites (Met 1-OH, 2-OH, 3-OH, 4-OH) form at the cyclohexyl moiety. These retain the nitro group (pharmacophore) and exhibit anti-TB activity (in vitro MIC: 0.016–0.116 μg/mL) .

  • Oxidation : Generates two oxo-metabolites:

    • Met 3-oxo (C20H21F3N4O4S, m/z 471.4 → 344.0)

    • Met oxo (C20H21F3N4O4S, m/z 471.3 → 361.1) .

Reductive Pathway

  • Meisenheimer Complex Formation : A novel metabolite (H2-PBTZ169) forms via nitro group reduction. This intermediate is highly unstable, reverting to this compound upon air oxidation .

Key Synthetic Routes

  • Derived from BTZ043 via piperazine ring optimization, eliminating chiral centers for simplified synthesis .

  • Modifications to the piperazine ring (e.g., exocyclic tertiary amino groups) enhance potency. For example, replacing piperazine with pyrrolidine increases activity (MIC: 0.051 μg/mL vs. This compound’s 0.116 μg/mL) .

Crystallographic Insights

  • X-ray structures reveal a planar benzothiazinone scaffold and chair conformation of the piperazine ring. Hydrogen bonding between the BTZ carbonyl and DprE1’s leucine backbone stabilizes target binding .

Structural Feature Observation Source
BTZ scaffold planarityCritical for DprE1 interaction
Piperazine chair conformationLow-energy state in solid and target-bound forms

Analytical Characterization

A validated UHPLC-MS/MS method separates and quantifies this compound and metabolites in human plasma:

Chromatographic Separation

  • Resolves isomeric metabolites (e.g., Met 1-OH/2-OH and Met 3-OH/4-OH) using isocratic elution at 40°C .

  • Retention times range from 1.2 min (Met 3-OH) to 3.5 min (Met oxo) .

Mass Spectrometric Data

CompoundPrecursor Ion ([M+H]⁺)Product Ions ([M+H]⁺)Collision Energy (V)
This compound457.5344.1, 298.123, 36
Met 1-OH473.3344.1, 298.023, 42
Met 3-oxo471.4344.0, 298.026, 39
Met oxo471.3361.1, 344.119, 30

Source: Adapted from

Enzymatic Interactions

This compound covalently inhibits DprE1, a flavoenzyme essential for mycobacterial cell wall synthesis:

  • Mechanism : Nitro group reduction generates a nitroso intermediate, forming a covalent bond with DprE1’s Cys387 .

  • Synergy : Exhibits additive effects with bedaquiline and clofazimine, enhancing bactericidal activity in preclinical models .

Applications De Recherche Scientifique

Macozinone has several scientific research applications, including:

    Chemistry: Used as a model compound to study the synthesis and reactivity of benzothiazinones.

    Biology: Investigated for its effects on Mycobacterium tuberculosis and other bacterial strains.

    Medicine: Undergoing clinical trials for the treatment of tuberculosis, particularly multidrug-resistant strains.

    Industry: Potential use in the development of new antitubercular drugs

Mécanisme D'action

Macozinone exerts its effects by inhibiting the enzyme decaprenylphosphoryl ribose oxidase (DprE1), which is essential for the biosynthesis of arabinan polymers in the cell wall of Mycobacterium tuberculosis. The compound covalently binds to the active site of DprE1, leading to the inhibition of cell wall synthesis and ultimately the death of the bacterial cell .

Comparaison Avec Des Composés Similaires

La macozinone fait partie de la classe des composés benzothiazinone, qui comprend d'autres composés similaires tels que le BTZ043. Comparée à ces composés, la macozinone a montré une puissance supérieure et un mécanisme d'action unique. Les composés similaires comprennent :

La macozinone se distingue par sa forte puissance, son mécanisme d'action unique et son potentiel pour traiter la tuberculose multirésistante .

Activité Biologique

PBTZ169 is a novel compound belonging to the class of benzothiazinones, primarily investigated for its potent anti-mycobacterial activity, particularly against Mycobacterium tuberculosis (M. tuberculosis). This article explores the biological activity of this compound, focusing on its efficacy in vitro and in vivo, mechanisms of action, resistance patterns, and potential therapeutic applications.

This compound exerts its antibacterial effects by inhibiting decaprenylphosphoryl-beta-D-ribose oxidase (DprE1), an essential enzyme in the biosynthesis of the mycobacterial cell wall. This inhibition disrupts the synthesis of arabinogalactan, leading to cell lysis and death of the bacteria. The compound has shown significant potency against various mycobacterial species, making it a promising candidate for treating drug-resistant tuberculosis (TB) .

Efficacy Against Mycobacterium Species

This compound has demonstrated remarkable in vitro activity against multiple strains of mycobacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

Mycobacterium SpeciesMIC (ng/mL)Notes
M. tuberculosis0.2Most potent among tested species
M. fortuitumVariableResistance linked to DprE1 mutations
M. abscessus>16Limited activity observed
M. avium>32Poor susceptibility
MDR-TB and XDR-TB isolates≤0.016Very effective against resistant strains

This compound was found to have a MIC90 of ≤0.016 mg/L against multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB strains, indicating its potential as a treatment option for resistant forms of TB .

In Vivo Activity

In animal models, particularly murine models, this compound has shown superior efficacy in reducing bacterial loads in various tissues:

  • Against M. tuberculosis : Significant reductions in lung and spleen CFU counts were observed.
  • Against NTM : While this compound showed bactericidal activity against M. abscessus, it was bacteriostatic against M. avium and M. fortuitum .

The following table summarizes the in vivo efficacy:

Mycobacterium SpeciesLog10 CFU Reduction (Lungs)Log10 CFU Reduction (Spleen)
M. abscessus3.331.49
M. chelonae2.292.24

Resistance Mechanisms

Research indicates that mutations in the dprE1 gene can lead to acquired resistance to this compound. Specifically, polymorphisms at codon 387 have been identified as markers for susceptibility, while mutations at codon 154 may confer resistance in certain strains like M. fortuitum .

Case Studies and Clinical Implications

Several studies have evaluated this compound's potential as part of combination therapy regimens for TB:

  • Combination Therapy : When used with other TB drugs, this compound enhances overall treatment efficacy and reduces the risk of developing further resistance .
  • Global Health Impact : Given the rising incidence of drug-resistant TB globally, compounds like this compound are crucial for developing new treatment strategies that can effectively manage these challenging infections .

Propriétés

IUPAC Name

2-[4-(cyclohexylmethyl)piperazin-1-yl]-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N4O3S/c21-20(22,23)14-10-15-17(16(11-14)27(29)30)31-19(24-18(15)28)26-8-6-25(7-9-26)12-13-4-2-1-3-5-13/h10-11,13H,1-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDZBXGJNBMCAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCN(CC2)C3=NC(=O)C4=C(S3)C(=CC(=C4)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1377239-83-2
Record name Macozinone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1377239832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Macozinone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14821
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-(4-(Cyclohexylmethyl)piperazin-1-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MACOZINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3M1353L40
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PBTZ169
Reactant of Route 2
Reactant of Route 2
PBTZ169
Reactant of Route 3
Reactant of Route 3
PBTZ169
Reactant of Route 4
Reactant of Route 4
PBTZ169
Reactant of Route 5
Reactant of Route 5
PBTZ169
Reactant of Route 6
PBTZ169

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.